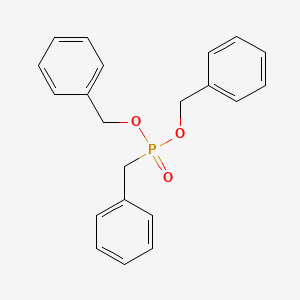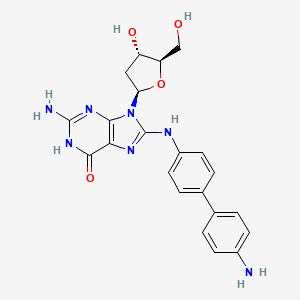
N-(Deoxyguanosin-8-yl)benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Deoxyguanosin-8-yl)benzidine: is a DNA adduct formed by the covalent binding of benzidine, a known carcinogen, to the deoxyguanosine base in DNA. This compound is significant in the study of chemical carcinogenesis, as it provides insights into the molecular mechanisms by which benzidine induces mutations and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Deoxyguanosin-8-yl)benzidine typically involves the reaction of benzidine diimine, a reactive intermediate in the metabolic peroxidation of benzidine, with DNA. This reaction occurs under oxidative conditions, often mediated by peroxidases such as horseradish peroxidase or prostaglandin H synthase .
Industrial Production Methods: There is limited information on the industrial production of this compound, as it is primarily synthesized for research purposes rather than commercial production. The synthesis is usually carried out in controlled laboratory settings due to the carcinogenic nature of benzidine and its derivatives .
Chemical Reactions Analysis
Types of Reactions: N-(Deoxyguanosin-8-yl)benzidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzidine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and arachidonic acid are commonly used in the peroxidative activation of benzidine.
Peroxidases: Enzymes such as horseradish peroxidase and prostaglandin H synthase facilitate the oxidative binding of benzidine to DNA.
Major Products Formed: The primary product formed from the reaction of benzidine diimine with DNA is this compound. Other minor products include N-(Deoxyguanosin-N2-yl)benzidine and N,3-(Deoxyguanosin-N7,C8-yl)benzidine .
Scientific Research Applications
N-(Deoxyguanosin-8-yl)benzidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Deoxyguanosin-8-yl)benzidine involves the formation of a covalent bond between benzidine diimine and the deoxyguanosine base in DNA. This process is facilitated by peroxidases and occurs through the formation of an electrophilic arylnitrenium ion, which reacts with the guanine base in DNA . The resulting DNA adduct can cause mutations by disrupting the normal base-pairing during DNA replication, leading to carcinogenesis .
Comparison with Similar Compounds
N-(Deoxyguanosin-8-yl)-N-acetylbenzidine: Formed by the reaction of N-acetylbenzidine with DNA.
N-(Deoxyguanosin-N2-yl)benzidine: Another DNA adduct formed by the reaction of benzidine diimine with DNA.
N,3-(Deoxyguanosin-N7,C8-yl)benzidine: A minor product formed during the peroxidative activation of benzidine.
Uniqueness: N-(Deoxyguanosin-8-yl)benzidine is unique due to its specific formation pathway involving benzidine diimine and its significant role in the study of benzidine-induced carcinogenesis. Its formation and structure provide valuable insights into the molecular interactions between carcinogens and DNA, which are crucial for understanding the mechanisms of chemical-induced cancer .
Properties
CAS No. |
82682-91-5 |
|---|---|
Molecular Formula |
C22H23N7O4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-amino-8-[4-(4-aminophenyl)anilino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H23N7O4/c23-13-5-1-11(2-6-13)12-3-7-14(8-4-12)25-22-26-18-19(27-21(24)28-20(18)32)29(22)17-9-15(31)16(10-30)33-17/h1-8,15-17,30-31H,9-10,23H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1 |
InChI Key |
KRXNALOGQHZLOT-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


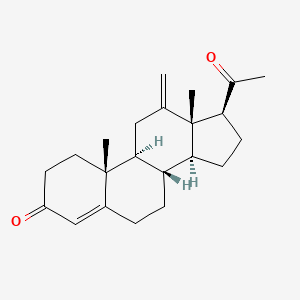
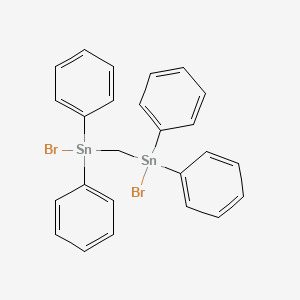
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
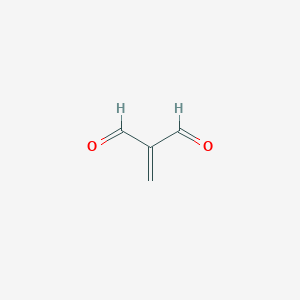
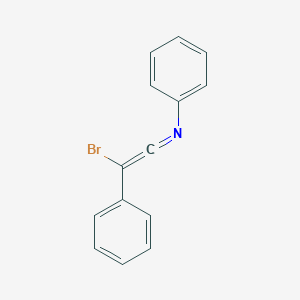
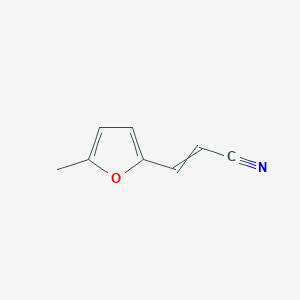
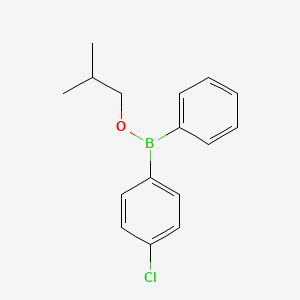
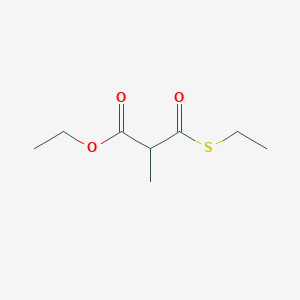
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
